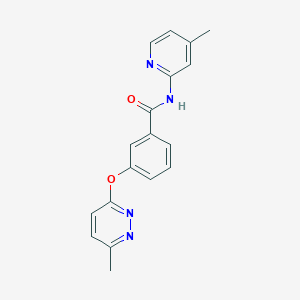
3-((6-methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((6-methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((6-methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide, with the CAS number 1251708-56-1, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4O with a molecular weight of 320.3 g/mol. The compound features a benzamide core substituted with pyridazine and pyridine moieties, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in disease pathways, such as kinases or phosphodiesterases.
- Receptor Modulation : They may act as ligands for various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Studies have shown that derivatives of pyridazine and pyridine exhibit antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 µg/mL |
| Compound B | S. aureus | 6.25 µg/mL |
Anticancer Activity
Recent studies suggest that the compound may have anticancer properties. Research has indicated that similar benzamide derivatives can induce apoptosis in cancer cell lines.
Case Study : A study evaluated the cytotoxic effects of a related compound on breast cancer cell lines (MCF-7). The results showed an IC50 value of 15 µM, indicating significant cytotoxicity.
Insecticidal Activity
Given the increasing resistance to conventional insecticides, research has focused on novel compounds for vector control. Studies indicate that compounds like this compound can exhibit larvicidal activity against Aedes aegypti.
| Compound | LC50 (µM) | LC90 (µM) |
|---|---|---|
| Compound C | 28.9 ± 5.6 | 162.7 ± 26.2 |
Toxicity Studies
Toxicological evaluations are crucial for assessing the safety profile of new compounds. In vitro studies have shown that at high concentrations (up to 5200 µM), related compounds exhibited no significant cytotoxicity towards human peripheral blood mononuclear cells.
In vivo studies in mice treated with high doses (2000 mg/kg) revealed mild behavioral effects but no structural toxicity in vital organs such as the liver and kidneys.
特性
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-8-9-19-16(10-12)20-18(23)14-4-3-5-15(11-14)24-17-7-6-13(2)21-22-17/h3-11H,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJAACGSYJNFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














